2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid
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Description
“2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid” is a chemical compound with the CAS Number: 2271442-95-4 . It has a molecular weight of 220.65 . The IUPAC name for this compound is 2-chloro-3-fluoro-4-(methylthio)benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid” is 1S/C8H6ClFO2S/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3H,1H3, (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid” is a solid at room temperature . The storage temperature is 2-8°C .Safety and Hazards
The safety information for “2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram, which indicates that it can cause certain health hazards .
Mechanism of Action
Mode of Action:
- Free Radical Formation:
- The compound may undergo free radical reactions due to its benzylic position. For instance, N-bromosuccinimide (NBS) can initiate a free radical reaction, leading to the formation of succinimide and other products .
Action Environment:
properties
IUPAC Name |
2-chloro-3-fluoro-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYHCLCJONBHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid |
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